Zinc selenate
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc;selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Se.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLBMRKEAODAKR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Se.Zn, ZnSeO4, O4SeZn | |
| Record name | ZINC SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | zinc selenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929191 | |
| Record name | Zinc selenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-54-1 | |
| Record name | ZINC SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc selenate | |
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| Record name | Zinc selenate | |
| Source | EPA DSSTox | |
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| Record name | Zinc selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.668 | |
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| Record name | ZINC SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031117TWZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Academic Overview of Zinc Selenate Research
Introduction to Zinc Selenate (B1209512) in Contemporary Chemical Science
Zinc selenate, with the chemical formula ZnSeO4, is an inorganic compound consisting of a zinc cation (Zn²⁺) and a selenate anion (SeO₄²⁻). ontosight.ainih.gov It belongs to the metal selenate category, which are salts derived from selenic acid. ontosight.aiwikipedia.org Selenates are analogous to sulfates in their chemical structure and properties, though they are often more soluble and can act as stronger oxidizing agents. wikipedia.orgwikipedia.org In contemporary science, this compound is recognized for its role in materials science, particularly as a precursor for synthesizing other advanced materials and its potential as a catalyst in specific chemical reactions. ontosight.ai
The compound itself is a colorless, crystalline solid. wikipedia.org Its primary significance in research stems from being a source of both zinc and selenium, two elements with notable properties that are exploited in various scientific applications. ontosight.ai The study of this compound contributes to the broader understanding of II-VI semiconductor materials, where it often serves as a key starting reagent. americanelements.com
Historical Perspectives on this compound Synthesis and Characterization
Historically, the synthesis of simple inorganic salts like this compound involved direct acid-base or precipitation reactions. A common historical method would be the reaction of a zinc-containing base, such as zinc oxide (ZnO), with selenic acid (H₂SeO₄). atamanchemicals.com This type of reaction is a classic and straightforward route to producing metallic salts.
The characterization of these compounds in the past relied on classical analytical methods. colostate.edu These included gravimetric analysis, where the mass of an insoluble product is measured, and titrimetry, which involves measuring the volume of a standard solution needed to complete a reaction. colostate.edu Early physical characterization would have involved determining properties such as melting point, solubility in various solvents, and crystalline appearance. The evolution of analytical techniques, such as the development of X-ray crystallography in the early 20th century, provided the first opportunities to elucidate the precise three-dimensional structure of such inorganic compounds. numberanalytics.comwikipedia.org
Current Research Trends and Emerging Areas in this compound Chemistry
Modern research into this compound is largely focused on its application as a precursor material for the synthesis of zinc selenide (B1212193) (ZnSe) nanostructures. Zinc selenide is a significant II-VI semiconductor with a wide bandgap, making it suitable for optoelectronic devices like blue light-emitting diodes (LEDs) and lasers. ontosight.ai The properties of these nanostructures are highly dependent on their size and shape, which can be controlled during the synthesis process.
A prominent research trend involves the chemical reduction of this compound to produce ZnSe nanomaterials. One established method is the co-precipitation process, where zinc acetate (B1210297) dihydrate and a selenium source react to form this compound, which is then reduced. For instance, researchers have successfully synthesized ZnSe nanostructures by reducing this compound with agents like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) under controlled heating conditions. In these studies, the resulting nanostructures are characterized using a suite of modern analytical techniques to understand their morphology, composition, and crystalline phase.
Key characterization techniques currently employed include:
Emerging research also explores the potential catalytic properties of this compound itself in various chemical reactions. ontosight.ai The development of novel synthesis routes and the application of this compound in creating new functional materials remain active areas of investigation in inorganic and materials chemistry.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | ZnSeO₄ | ontosight.ainih.gov |
| Molecular Weight | 208.3 g/mol | nih.gov |
| Appearance | Colorless crystalline solid | wikipedia.org |
| Reactivity | Weak oxidizing agent | nih.gov |
Common Characterization Techniques in this compound Research
| Technique | Purpose | Source |
|---|---|---|
| X-ray Diffraction (XRD) | Determination of crystal structure and phase purity. | numberanalytics.com |
| Scanning Electron Microscopy (SEM) | Analysis of surface morphology and microstructure. | |
| Transmission Electron Microscopy (TEM) | Imaging of nanoparticle size, shape, and internal structure. | |
| Spectroscopy (e.g., NMR, IR) | Elucidation of molecular structure and functional groups. | numberanalytics.comnumberanalytics.com |
Synthetic Methodologies for Zinc Selenate Compounds
Direct Synthesis Pathways of Zinc Selenate (B1209512)
The direct synthesis of zinc selenate compounds involves the reaction of zinc and selenium-containing precursors. The choice of solvent and reaction conditions plays a significant role in the formation and properties of the final product.
Zinc selenite (B80905) (ZnSeO3), a closely related compound, is commonly synthesized in aqueous or alcohol-based solutions. One established method involves the reaction of a zinc source, such as zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), with selenious acid (H₂SeO₃). The reactants are mixed at room temperature and stirred for several hours to yield zinc selenite. The resulting product can then be dehydrated to form a powder.
Alternative aqueous pathways include the reaction of selenious acid with zinc oxide (ZnO) or zinc carbonate (ZnCO₃) to produce zinc selenite. ontosight.ai These reactions leverage the low solubility of zinc selenite in water to facilitate its isolation. ontosight.ai
A summary of aqueous-based synthesis precursors is provided below.
| Zinc Source | Selenium Source | Solvent | Product |
| Zinc Acetate Dihydrate | Selenious Acid | Ethanol (B145695) | Zinc Selenite |
| Zinc Oxide | Selenious Acid | Aqueous Solution | Zinc Selenite |
| Zinc Carbonate | Selenious Acid | Aqueous Solution | Zinc Selenite |
In the pursuit of more efficient and stable reagents, novel synthetic protocols have been developed. Research has led to the creation of bench-stable zinc bis-selenates, such as zinc bis-phenylselenate ([(PhSe)₂Zn]), which offer high atom economy. mdpi.com These compounds can be stabilized using ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to form complexes, for instance, [(PhSe)₂Zn]TMEDA. mdpi.comnih.gov
These atom-efficient protocols are significant as they provide stable sources of nucleophilic selenium, which can then be used in further chemical reactions, such as the synthesis of selenol esters from acyl chlorides under "on water" conditions. mdpi.comresearchgate.net The development of these stable this compound compounds represents an advancement over in-situ generation methods that often involve sensitive or less economical reagents. mdpi.com
Aqueous Solution-Based Synthetic Approaches
This compound as a Precursor for Material Transformation
This compound serves as a valuable intermediate for the synthesis of other important materials, most notably zinc selenide (B1212193) (ZnSe) nanostructures. Through controlled chemical reactions, the selenate is transformed into selenide, a key material in optoelectronics.
Zinc selenide (ZnSe) nanostructures, including nanoparticles and nanorods, can be fabricated through the controlled reduction of a this compound (or selenite) precursor. This process typically involves a reducing agent that facilitates the conversion.
Common reducing agents used in this transformation include:
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) : This reductive agent is added to this compound, and the mixture is heat-treated at elevated temperatures (e.g., 500°C) under an inert argon atmosphere to form one-dimensional ZnSe nanostructures.
Hydrogen gas (H₂) : this compound powder can be placed in a tube furnace and heated under a flow of hydrogen gas to induce reduction and form ZnSe nanoparticles.
The morphology and size of the resulting ZnSe nanostructures are influenced by reaction parameters such as annealing temperature.
The conversion of this compound to zinc selenide is not always a complete transformation, and mechanistic studies reveal the formation of byproducts. During the reduction process, particularly at high annealing temperatures, zinc oxide (ZnO) is often formed alongside the desired zinc selenide.
The formation of ZnO is attributed to the high-temperature reaction kinetics where oxygen, if present or sourced from the precursor, reacts more readily with zinc ions than the reducing agent (like hydrogen) does. X-ray diffraction (XRD) and elemental composition analyses are used to confirm the presence of these mixed phases of zinc selenide and zinc oxide in the final product. The crystallinity of the ZnSe product and the particle size tend to increase with higher annealing temperatures.
The table below illustrates the effect of annealing temperature on the average particle size of nanostructures produced via the reduction of this compound.
| Annealing Temperature (°C) | Average Particle Size (nm) |
| 450 | 40 |
| 500 | Increased from 40 nm |
Environmental Chemistry of Selenate Species and Remediation Strategies
Photoreduction Processes of Selenate (B1209512) in Aqueous Environments
Photoreduction has emerged as a promising technology for the removal of selenate from water. This process utilizes light energy, often in conjunction with a photocatalyst, to convert soluble and mobile selenate (Se(VI)) into less toxic and more easily removable forms, primarily elemental selenium (Se(0)). deswater.comresearchgate.net The fundamental principle involves the generation of electron-hole pairs in a semiconductor photocatalyst upon irradiation with light of sufficient energy. The photogenerated electrons then reduce the selenate ions present in the aqueous solution. google.com
Titanium dioxide (TiO2) is a widely studied photocatalyst for this application due to its chemical stability, low cost, and high photoactivity. deswater.comiieta.org The photoreduction of selenate is influenced by several factors, including pH, the presence of hole scavengers, and the specific characteristics of the photocatalyst. google.comresearchgate.net
Kinetic Studies of Selenate Photoreduction
Kinetic studies are crucial for understanding the rate and mechanism of selenate photoreduction. Research has shown that the photoreduction of selenate often follows different kinetic models depending on the experimental conditions. For instance, in one study using a ZnO/TiO2 nanocomposite, the photoreduction of selenate was found to best fit a zero-order kinetic model. deswater.com This implies that the reaction rate is independent of the selenate concentration under those specific conditions. deswater.com
The kinetics of the process are significantly affected by the pH of the solution. Studies have demonstrated that acidic conditions, typically around pH 3.5-4, are optimal for the photoreduction of selenate using TiO2. google.commdpi.com The presence and type of hole scavenger also play a critical role in the reaction kinetics. Hole scavengers are organic compounds that consume the photogenerated holes, thereby preventing the recombination of electron-hole pairs and increasing the availability of electrons for the reduction of selenate. google.com Formic acid has been identified as a particularly effective hole scavenger, leading to faster photoreduction rates compared to other organic acids like ethanol (B145695) and methanol. google.comoregonstate.edu The enhanced efficiency with formic acid is attributed to its effective mineralization, the formation of reducing radicals, and its adsorption onto the TiO2 surface alongside the selenium species. google.com
The initial concentration of selenate can also influence the reaction rate. Studies have investigated the effect of initial selenate concentrations, with findings indicating that an optimal concentration exists for achieving maximum reduction efficiency. researchgate.net
Catalytic Enhancements in Selenate Reduction Systems
One approach involves the use of composite photocatalysts. For example, a ZnO/TiO2 nanocomposite has been shown to achieve complete reduction of selenate to elemental selenium. deswater.com The immobilization of ZnO on TiO2 is believed to increase the lifespan of the electron-hole pairs (excitons), providing more time for the reduction process to occur. deswater.com
The deposition of noble metal nanoparticles, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), onto TiO2 has also been explored to enhance photocatalytic activity. rsc.org These noble metals can act as electron sinks, trapping the photogenerated electrons and facilitating their transfer to the selenate ions. rsc.org The choice of noble metal can influence the final reduction product. For instance, using Au, Ag, or Pt can lead to the formation of hydrogen selenide (B1212193) (H2Se), while Pd tends to favor the production of elemental selenium (Se0). rsc.org The use of Ag-loaded TiO2 has been noted to facilitate the parallel occurrence of H2Se formation and selenate reduction. google.com
Another strategy involves modifying the photocatalyst to improve its adsorption capacity for selenate. The adsorption of selenate onto the catalyst surface is a prerequisite for its reduction. google.com Enhancing this adsorption can lead to more efficient reduction.
The use of different hole scavengers also represents a form of catalytic enhancement. As mentioned earlier, formic acid has proven to be highly effective in accelerating the photoreduction of selenate. google.comoregonstate.edu Ethylenediaminetetraacetic acid (EDTA) has also been identified as an efficient hole scavenger for this purpose. google.com
Advanced Treatment Technologies Involving Selenate Transformation
Beyond direct photoreduction, several advanced treatment technologies are being developed and implemented for the removal of selenate from water, often involving its chemical transformation. These technologies can be broadly categorized as physicochemical and biological processes. agr.hr
Physicochemical treatment methods include:
Adsorption: Utilizing various adsorbent materials to bind selenate ions.
Membrane filtration: Technologies like reverse osmosis and nanofiltration physically separate selenate from water. namc.orgresearchgate.net Reverse osmosis is recognized by the U.S. Environmental Protection Agency as a best available technology for selenium removal. namc.org
Ion Exchange: This process involves the exchange of selenate ions with other ions on a resin material. However, its effectiveness can be hindered by the presence of other ions like sulfate (B86663), which are often present in high concentrations in mining-influenced water. namc.org
Chemical Reduction: This involves the use of chemical reducing agents to convert selenate to less soluble forms. Nanoscale zerovalent iron (nZVI) is a commonly used reducing agent that can effectively remove selenate through a combination of adsorption and chemical reduction. mdpi.com Sulfur-modified iron (SMI) has also been shown to be effective. namc.org
Electrocoagulation and Electrochemical Reduction: These methods use electrical currents to drive the reduction and removal of selenate. namc.orgscholaris.ca
Biological treatment processes leverage the ability of microorganisms to transform selenium species:
Microbial Reduction: Various bacteria, fungi, and algae can reduce selenate to elemental selenium or even volatile organic selenium compounds. agr.hrresearchgate.net This is considered a cost-effective and environmentally friendly approach. bg.ac.rs Different types of bioreactors, such as up-flow anaerobic sludge blanket (UASB) reactors and membrane biofilm reactors, have been successfully used for this purpose. mdpi.combg.ac.rs
Phytoremediation: This technology uses plants to take up and transform selenium. namc.org Certain plants can accumulate high concentrations of selenium and volatilize it in less toxic forms like dimethyl selenide. bg.ac.rs
Interactive Data Table: Comparison of Selenate Treatment Technologies
Derivatization and Complex Formation in Zinc Selenate Chemistry
Reactivity of Zinc Selenate (B1209512) in Organic Synthesis
In organic synthesis, specific zinc selenate compounds have emerged as effective reagents, particularly for the creation of carbon-selenium bonds. These reagents offer an efficient pathway for the synthesis of valuable organoselenium molecules like selenol esters.
Zinc selenates, specifically zinc bis-phenylselenate ([(PhSe)₂Zn]), are pivotal reagents in the synthesis of selenol esters. mdpi.comresearchgate.net Selenol esters are recognized as versatile tools in organic synthesis, acting as acyl-transfer agents and intermediates in the creation of complex molecules. researchgate.netnih.gov The synthesis is typically achieved by reacting zinc bis-phenylselenate, or its more stable N,N,N′,N′-tetramethylethylenediamine (TMEDA) adduct [(PhSe)₂Zn]TMEDA, with various acyl chlorides. mdpi.comresearchgate.net
This method is applicable to a wide range of aromatic and aliphatic acyl chlorides and is tolerant of various other functional groups within the starting materials. mdpi.comnih.gov The process involves the oxidative insertion of elemental zinc into the Se-Se bond of diphenyl diselenide to generate the nucleophilic zinc bis-selenate reagent. mdpi.comnih.gov Research has demonstrated that this class of bench-stable, nucleophilic selenium species is easy to prepare and handle. researchgate.net
The reaction's efficacy has been compared to other methods, highlighting that zinc-bis-chalcogenates are considerably more atom-efficient than similar reagents, which is a significant factor in green chemistry. nih.gov While DFT calculations have suggested that the sulfur-containing analogs (zinc thiolates) might possess higher reactivity, zinc selenates have proven to be highly effective and reliable for producing selenol esters in good to excellent yields. mdpi.com For example, reacting benzoyl chloride with [(PhSe)₂Zn] can yield the corresponding selenol ester in 83% yield after just 30 minutes. nih.gov
A significant advancement in the use of zinc selenates for selenol ester synthesis is the application of "on water" reaction conditions. researchgate.net This green chemistry approach, where the reaction is performed in an aqueous suspension, has been shown to significantly accelerate the reaction rate compared to using organic solvents like THF. mdpi.comsemanticscholar.org
The "on water" methodology involves adding the acyl chloride to an aqueous suspension of the this compound complex at room temperature. nih.gov This procedure has been successfully applied to a series of acyl chlorides, producing the corresponding selenol esters with high conversion rates and isolated yields. nih.gov A key advantage of using water as the reaction medium is the prevention of undesired side reactions, such as the ring-opening of THF, which can occur when it is used as a solvent. mdpi.com
Furthermore, the "on water" protocol demonstrates enhanced sustainability, as the water can often be recovered and reused for subsequent reaction cycles without a significant drop in yield. mdpi.com The water-solubility of the zinc-based byproducts also simplifies the workup and purification process. mdpi.com While bench-stable zinc selenates like PhSeZnCl showed considerable rate acceleration in "on water" reactions for various nucleophilic selenenylations, it was noted that for some reactions, the "on water" conditions did not produce the expected acceleration, suggesting the reaction scope has specific requirements. nih.gov
This compound Involvement in Selenol Ester Formation
Exploration of Zinc-Selenate Based Coordination Compounds
The field of coordination chemistry has explored the use of zinc and selenium to construct novel materials with diverse structural properties, such as metal-organic frameworks (MOFs). While research on coordination compounds derived directly from the this compound (ZnSeO₄) salt is specific, broader studies on zinc-selenium and zinc-selenite complexes provide insight into the coordination behavior.
For instance, nitrogen-doped carbon-coated zinc selenide (B1212193) (ZnSe) nanoparticles have been synthesized from a zinc-based metal-organic framework, [Zn(L)·H₂O]n (where L = 5-aminoisophthalic acid), through a subsequent selenization process. rsc.org These MOF-derived materials exhibit promising properties for applications in energy storage, such as in sodium-ion batteries, demonstrating high rate performance and long cycling stability. rsc.org
In other research, organically templated zinc selenite (B80905) (containing the SeO₃²⁻ anion) compounds have been synthesized. researchgate.net Novel tetranuclear zinc compounds, such as [Zn₄(μ-SeO₃)₂(μ₄-SeO₃)₂(bipy)₄]·11H₂O, were prepared through solvothermal processes, representing the first examples of organically templated zinc selenite compounds with closed-frameworks. researchgate.net These studies highlight the ability of zinc ions to coordinate with selenium oxyanions and organic ligands (like 2,2'-bipyridine) to form complex, multi-dimensional structures. researchgate.net Similarly, research into zinc(II) coordination with ligands like gallic acid and sodium selenite has been conducted to explore the potential of the resulting complexes. revmedchir.ro
Advanced Characterization Techniques Applied to Zinc Selenate Research
Spectroscopic Investigations
Spectroscopic techniques are instrumental in probing the elemental and chemical nature of zinc selenate (B1209512). These methods provide insights into the vibrational modes of the constituent atoms and their electronic states.
Vibrational Spectroscopy Approaches (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the characteristic vibrational modes of the selenate (SeO₄²⁻) anion and its coordination with the zinc cation.
In a study of hexamine-capped zinc selenate quantum dots (ZnSeO₄-Hex), FTIR spectroscopy was used to identify the functional groups present in the material. The analysis was performed on a sample prepared as a potassium bromide (KBr) pellet. researchgate.net While specific peak assignments for the Zn-O and Se-O vibrations were not detailed in the provided information, FTIR spectra of related compounds, such as zinc oxide, typically show a characteristic Zn-O stretching vibrational mode at lower wavenumbers, for instance, around 443 cm⁻¹. sryahwapublications.com For the selenate ion, the vibrational modes are expected to be analogous to the sulfate (B86663) ion, with stretching and bending vibrations appearing in the mid-infrared region.
X-ray Photoelectron Spectroscopy (XPS) for Elemental State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edueag.com An XPS analysis of a material containing zinc and selenium would involve acquiring high-resolution spectra for the Zn, Se, and O core levels.
For zinc, the binding energies of the Zn 2p peaks (Zn 2p₃/₂ and Zn 2p₁/₂) are characteristic of its oxidation state. In zinc-containing compounds, these peaks are typically found at specific binding energies that confirm the presence of Zn²⁺. messiah.eduresearchgate.net Similarly, the Se 3d peak's binding energy would be indicative of the +6 oxidation state of selenium in the selenate (SeO₄²⁻) group. The O 1s spectrum would provide information about the oxygen atoms in the selenate anion and any surface hydroxides or adsorbed water.
While specific XPS data for pure this compound was not found in the provided search results, the general principles of XPS confirm its capability to provide a detailed elemental and chemical state analysis of the compound. eag.com
Diffraction Studies for Crystalline Structures
X-ray diffraction (XRD) techniques are fundamental for determining the crystal structure and phase purity of this compound.
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Although a specific single-crystal structure determination for this compound was not detailed in the search results, this technique would be essential for unambiguously establishing its crystal system, space group, and detailed atomic coordinates.
Powder X-ray Diffraction for Phase Identification
Powder X-ray diffraction (PXRD) is a widely used technique for identifying crystalline phases and determining the crystal structure of a material. In a study of hexamine-capped this compound quantum dots, the X-ray diffraction pattern indicated a hexagonal close-packed (hcp) crystal structure. researchgate.net
In another study, the reduction of this compound to zinc selenide (B1212193) was monitored using XRD, which confirmed the phases present in the material. Standard reference patterns, such as those from the International Centre for Diffraction Data (ICDD), are often used for phase identification. For instance, a related compound, ammonium (B1175870) this compound hydrate (B1144303) ((NH₄)₂Zn(SeO₄)₂·6H₂O), has a standard powder diffraction pattern available for comparison. govinfo.gov
Table 1: Powder X-ray Diffraction Data for a Hexagonal Crystal System (Illustrative)
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
|---|---|---|
| 25.4 | 3.50 | (100) |
| 31.8 | 2.81 | (002) |
| 34.4 | 2.60 | (101) |
| 47.5 | 1.91 | (102) |
Microscopic and Morphological Analyses (e.g., SEM, TEM)
Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are powerful techniques for visualizing the morphology, size, and microstructure of this compound at the micro- and nanoscale. improvedpharma.com
In research focused on the synthesis of zinc selenide nanostructures from a this compound precursor, SEM and TEM were employed to characterize the morphology of the resulting materials. The SEM images revealed the surface topography and shape of the particles, while TEM images provided higher resolution details of the nanostructure, including the size and distribution of nanoparticles. For instance, the synthesis process resulted in nanocomposite-like structures with small nanobars and nanopellets.
Computational and Theoretical Approaches in Zinc Selenate Studies
Quantum Chemical Modeling of Zinc Selenate (B1209512) Interactions
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating the electronic structure and intermolecular interactions of zinc selenate species. These calculations provide detailed information about bond characteristics, charge distribution, and the nature of interactions with surrounding molecules.
DFT calculations on species like diphenylzinc (B92339) selenate, (PhSe)₂Zn, show a nearly linear coordination at the zinc center. nih.govmdpi.com The natural charge polarization of the Se-Zn bond has been calculated, offering insights into the compound's reactivity compared to its sulfur analogs. nih.govmdpi.com For instance, the natural charge polarization of the Ch–Zn bond in (PhCh)₂Zn (where Ch is a chalcogen) decreases when moving from sulfur to selenium, suggesting different reactivity profiles. nih.govmdpi.com
Natural Bond Orbital (NBO) analysis is frequently employed to understand specific interactions. In a study of (PhSe)₂Zn solvated by tetrahydrofuran (B95107) (THF), NBO analysis identified the key orbital interactions responsible for the stability of the complex. nih.gov This involved the interaction between a filled lone pair (LP) orbital on the oxygen atom of THF and a virtual LP* orbital on the zinc center. nih.gov The calculated interaction energy for (PhSe)₂Zn·2THF was found to be 25.77 kcal·mol⁻¹. nih.gov Furthermore, the Highest Occupied Molecular Orbitals (HOMOs) of these species are largely localized on the negatively charged selenium atoms, which is a key factor in their chemical behavior. mdpi.com
In studies of complex materials like tris(thiourea) this compound (TTZS), quantum chemical computations have been used to analyze charge distribution through Mulliken atomic charges and to perform NBO analysis. researchgate.netresearchgate.net For other zinc complexes, such as a new organic-inorganic hybrid compound (C₃H₇N₆)₂[ZnCl₄]·H₂O, DFT methods have been used to calculate optimized geometry and various thermodynamic parameters, which show good agreement with experimental data. mdpi.com In this complex, the zinc atom carries a positive charge and is surrounded by negatively charged chlorine atoms, while water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonds. mdpi.com Hirshfeld surface analysis is another computational tool used to estimate and visualize the weak intermolecular interactions that govern crystal packing. mdpi.com
Table 1: Calculated Interaction and Electronic Properties of this compound-Related Species
| Species | Computational Method | Calculated Parameter | Value | Reference |
|---|---|---|---|---|
| (PhSe)₂Zn·2THF | DFT | Interaction Energy | 25.77 kcal·mol⁻¹ | nih.gov |
| (PhSe)₂Zn | DFT | Natural Charge on Se | -0.236 |e| | mdpi.com |
| (PhSe)₂Zn·2THF | DFT | Natural Charge on Se | -0.305 |e| | mdpi.com |
| (PhSe)₂Zn·2H₂O | DFT | Natural Charge on Se | -0.274 |e| | mdpi.com |
| Tris(thiourea) zinc selenite (B80905) | DFT/B3LYP/6-31G(d,p) | Frontier Orbital Gap | 4.63 eV | researchgate.net |
Simulation of Reaction Pathways Involving this compound Species
Computational simulations are crucial for mapping the step-by-step processes of chemical reactions involving this compound. These simulations can identify intermediate structures, transition states, and calculate the energy barriers associated with each step, providing a complete picture of the reaction mechanism.
For example, the synthesis of zinc selenide (B1212193) (ZnSe) from aqueous solutions containing zinc salts and selenium sources has been modeled using quantum-chemical methods. lpnu.uaresearchgate.net These simulations established that the reaction proceeds through several intermediate stages, involving the formation of transitional reactive complexes. lpnu.uaresearchgate.net The modeling begins with the coordination of a selenium ion to a tetrahydroxozincate complex, a process that requires an energy input. lpnu.ua Subsequent heating leads to the decomposition of this intermediate complex to form the final insoluble zinc selenide product. lpnu.ua By calculating the total energy of the system at each stage, researchers can construct energy diagrams that illustrate the favorability and kinetics of the reaction pathway. lpnu.uaresearchgate.net
DFT calculations have also been used to rationalize the observed reactivity and side reactions of this compound reagents. In the synthesis of selenol esters, DFT was employed to understand the side reactivity of zinc bis-selenates with the THF solvent. nih.gov The calculations demonstrated that the interactions between the (PhSe)₂Zn species and THF molecules were significantly stronger than those involving related halide-containing this compound species, explaining the observed solvent-dependent reactivity. nih.gov
Furthermore, the simulation of reaction pathways extends to understanding the biological activity of selenium compounds. DFT modeling, incorporating a solvent-assisted proton exchange (SAPE) model, has been used to study the reaction between selenium compounds and zinc-finger proteins. acs.orgacs.org This approach models the attack of a selenium compound on a zinc-finger model, successfully locating the transition state and calculating the activation barrier for the formation of a selenosulfide bond. acs.orgacs.org Such calculations are vital for understanding how selenium compounds can modulate biological processes by interacting with zinc-containing biomolecules. acs.org
Predictive Modeling for Novel this compound Derivatives
A significant application of computational chemistry is the predictive modeling of novel materials. By calculating the properties of hypothetical compounds, researchers can screen for candidates with desired characteristics before undertaking laborious and expensive synthesis. This approach accelerates the discovery of new materials for various applications.
Predictive modeling has been instrumental in the field of nonlinear optical (NLO) materials. DFT calculations were performed on tris(thiourea) this compound (TTZS) to predict its NLO properties. researchgate.netresearchgate.net By calculating the first hyperpolarizability, a key NLO parameter, researchers could suggest that TTZS is a potential candidate for NLO applications. researchgate.net
In the realm of materials science, DFT calculations have been used to predict the structural and electronic properties of new zinc selenide-based compounds. For a polymorph of K₂Zn₃Se₄, DFT calculations explained the stability of its flexible quadrilateral network and the coexistence of two pseudo-enantiomeric forms with equal energy. rsc.org The model also successfully predicted that upon doping with magnesium, the Mg²⁺ ions would preferentially substitute specific zinc sites in the lattice. rsc.org Similarly, for iron-doped zinc selenide (Zn(1−x)FexSe), DFT studies have been used to predict its magnetic properties. aip.org These calculations predicted that the material exhibits antiferromagnetic coupling above a certain iron concentration but can become ferromagnetic at lower concentrations with sufficient distance between dopant atoms, marking it as a potential dilute magnetic semiconductor for spintronic applications. aip.org
Advanced modeling techniques are also being developed to tune material properties more effectively. A novel approach combines a support vector regression (SVR) algorithm with a genetic algorithm (GA) to create an intelligent model for predicting and modulating the optical band gap of doped zinc selenide. researchgate.net This method provides a powerful tool for designing zinc selenide-based sensors and photovoltaics with enhanced light-harvesting capabilities, potentially circumventing extensive experimental work. researchgate.net
Table 2: Predicted Properties of Novel this compound and Related Derivatives
| Compound/System | Computational Method | Predicted Property | Finding/Prediction | Potential Application | Reference |
|---|---|---|---|---|---|
| Tris(thiourea) this compound (TTZS) | DFT | First Hyperpolarizability (β) | Calculated to be 14.3 times that of KDP reference. | Nonlinear Optics (NLO) | researchgate.net |
| K₂Zn₃Se₄ | DFT | Structural Stability | Coexistence of two equal-energy pseudo-enantiomeric forms. | Semiconductors | rsc.org |
| K₂Mg₀.₅Zn₂.₅Se₄ | DFT | Dopant Site Preference | Mg atoms preferentially substitute Zn(2) sites. | Doped Semiconductors | rsc.org |
| Zn(1-x)FexSe (x=0.125) | DFT+U | Magnetic Properties | Exhibits ferromagnetic properties when dopant distance > 5.6364 Å. | Spintronics | aip.org |
| Doped Zinc Selenide | SVR-GA | Optical Band Gap | Intelligent model developed to predict and tune the band gap. | Sensors, Photovoltaics | researchgate.net |
Future Research Trajectories and Interdisciplinary Outlook for Zinc Selenate
Integration of Zinc Selenate (B1209512) in Novel Material Design
Future research will likely focus on harnessing the unique properties of zinc selenate and its related compound, zinc selenide (B1212193) (ZnSe), for the creation of advanced materials. A significant area of exploration is the synthesis and application of ZnSe quantum dots (QDs). researchgate.netchalcogen.ro These semiconductor nanocrystals exhibit distinct physicochemical characteristics, such as high luminescence and low toxicity, making them promising candidates for next-generation technologies. mums.ac.irmums.ac.ir Research is anticipated to delve into optimizing the synthesis of ZnSe QDs, potentially using this compound as a precursor, for applications in optoelectronic devices, full-color displays, and laser solar cells. researchgate.netchalcogen.romums.ac.ir Green synthesis approaches, which are eco-friendly, are a particular area of interest for producing these nanoparticles. mums.ac.irmums.ac.ir
Another promising trajectory is the development of advanced energy storage systems. Zinc-selenium (Zn-Se) conversion batteries are emerging as a compelling alternative to conventional battery technologies. rsc.orgresearchgate.net Future work is expected to investigate the highly reversible conversion reaction between selenium and zinc selenide, which underpins the battery's performance in both aqueous and organic electrolytes. rsc.org Research efforts will likely aim to enhance the capacity, rate capability, and cycling performance to develop high-energy-density zinc batteries that are safer and more cost-effective than their lithium-ion counterparts, making them suitable for large-scale energy storage. rsc.orgtum.de
In the field of environmental remediation, the photocatalytic properties of ZnSe are a key area for future development. bohrium.com Studies have demonstrated the potential of ZnSe nanoparticles and their composites to degrade organic pollutants under light irradiation. mdpi.comjcsp.org.pk Future research will likely explore the creation of novel ZnSe-based nanocomposites, such as those combined with cobalt selenide or graphene, to enhance photocatalytic activity and efficiency in treating industrial wastewater. jcsp.org.pkresearchgate.net
Table 1: Potential Applications of this compound-Derived Materials
| Material | Potential Application Area | Key Research Focus |
|---|---|---|
| Zinc Selenide (ZnSe) Quantum Dots | Optoelectronics, Bio-imaging | Enhancing luminescence, developing green synthesis methods. researchgate.netmums.ac.ir |
| Zinc-Selenium (Zn-Se) Batteries | Energy Storage | Improving capacity, cycling stability, and performance in various electrolytes. rsc.orgresearchgate.net |
| ZnSe-based Nanocomposites | Photocatalysis | Increasing degradation efficiency of organic pollutants in wastewater. mdpi.comjcsp.org.pk |
Exploring Uncharted Reaction Mechanisms of this compound
A deeper understanding of the fundamental reaction mechanisms involving this compound is crucial for unlocking its full potential. Future research is expected to employ a combination of experimental and computational methods to elucidate these complex processes. One key area is the study of the reversible conversion reaction between selenium and zinc selenide (Zn -> ZnSe), which is central to the functioning of Zn-Se batteries. rsc.orgresearchgate.net Advanced theoretical modeling, such as Density Functional Theory (DFT), could provide critical insights into the reaction pathways, helping to optimize the electrochemical performance of these energy storage devices. researchgate.net
Computational studies are also expected to shed light on the interactions of selenium compounds with zinc-containing biological molecules. For instance, DFT has been used to model the electrophilic attack of selenium compounds on zinc-finger proteins, revealing a mechanism that involves the formation of a selenosulfide bond, which can lead to the release of zinc ions. acs.org Further theoretical investigations into the reactivity of this compound with biological thiols and other nucleophiles could clarify its role in biochemical processes and its potential toxicological or therapeutic mechanisms. acs.orgnih.gov
Furthermore, research into the synthesis of organoselenium compounds using this compound as a reagent will continue to be an active area. mdpi.comresearchgate.net Mechanistic studies are needed to understand the factors that control the reactivity and stability of this compound-derived intermediates. mdpi.com Comparing the reaction pathways of zinc selenates with their sulfur analogs (zinc thiolates) could reveal fundamental differences in their reactivity, aiding in the design of more efficient and selective synthetic methods for creating valuable organochalcogen compounds like selenol esters. mdpi.com
Advanced Analytical Method Development for this compound Species
The biological and environmental impact of selenium is highly dependent on its chemical form, a concept known as speciation. researchgate.netnih.goviaea.org Therefore, a significant future research trajectory involves the development of more sophisticated and sensitive analytical techniques for the speciation of this compound and other selenium compounds. The primary focus is on the advancement of hyphenated techniques, which couple powerful separation methods with element-selective detectors. scientific.netmdpi.com
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a state-of-the-art method for selenium speciation analysis. researchgate.netmdpi.comresearchgate.net Future research will aim to refine these methods to achieve even lower detection limits and to identify and quantify previously unknown organic selenium species in complex biological and environmental samples. researchgate.netijpsjournal.com The development of cost-effective and reliable alternatives, such as coupling chromatography with atomic absorption or atomic fluorescence spectrometry (AAS or AFS), will also be crucial for routine laboratory analysis. ijpsjournal.com
Synchrotron-based X-ray techniques, such as X-ray Absorption Near Edge Structure (XANES) spectroscopy, offer a powerful, non-destructive tool for in-situ speciation of selenium in solid materials like coal fly ash. rsc.org Future work will likely involve more systematic application of these methods to a wider variety of samples to better understand how selenium speciation is influenced by different industrial and environmental processes. rsc.org The ultimate goal is to create a comprehensive toolkit of analytical methods that can accurately and reliably determine the concentration and form of selenium species, which is essential for assessing its bioavailability, mobility, and toxicity. researchgate.netnih.gov
Table 2: Advanced Analytical Techniques for Selenium Speciation
| Technique | Description | Future Research Goal |
|---|---|---|
| HPLC-ICP-MS | Combines liquid chromatography separation with mass spectrometry detection. researchgate.netmdpi.com | Lowering detection limits, identifying novel organo-selenium compounds. ijpsjournal.com |
| HPLC-HG-AAS/AFS | Couples liquid chromatography with hydride generation and atomic absorption/fluorescence detection. ijpsjournal.comnih.gov | Developing cost-effective methods for routine analysis. ijpsjournal.com |
| Synchrotron XANES | Uses X-ray absorption to determine the oxidation state and coordination environment of selenium. rsc.org | Systematic characterization of selenium speciation in diverse solid matrices. rsc.org |
Potential Contributions of this compound Research to Sustainable Chemistry
Research into this compound and its derivatives is poised to make significant contributions to the principles of sustainable or "green" chemistry. A major focus is the development of environmentally benign synthesis methods for nanomaterials. researchgate.net Green synthesis routes for producing zinc selenide (ZnSe) nanoparticles, which utilize less hazardous chemicals and milder reaction conditions, are being actively explored to minimize environmental impact. mums.ac.irmums.ac.ir
The application of zinc-based compounds as catalysts for green chemical processes is another promising avenue. rsc.orgrsc.org While not always using this compound directly, research has shown that zinc complexes can be highly efficient and recyclable catalysts for important reactions, such as converting carbon dioxide into useful cyclic carbonates. rsc.org Future studies may explore the catalytic potential of novel this compound-derived complexes in promoting atom-efficient and environmentally friendly chemical transformations.
Furthermore, the use of zinc selenide as a photocatalyst aligns with the goals of sustainable chemistry by harnessing solar energy to address environmental pollution. jcsp.org.pk The ability of ZnSe nanocomposites to degrade persistent organic pollutants in wastewater offers a green alternative to conventional treatment methods. jcsp.org.pkresearchgate.net Finally, the development of zinc-ion batteries, including Zn-Se systems, represents a move towards more sustainable energy storage. rsc.org Utilizing abundant and less toxic materials like zinc offers a pathway to creating safer and more environmentally friendly batteries compared to current lithium-ion technology, which is critical for a sustainable energy future. tum.de
Q & A
Q. What emerging techniques could advance the study of this compound’s behavior in multi-ion geological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
